molecular formula C12H15N3 B15262731 N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

Cat. No.: B15262731
M. Wt: 201.27 g/mol
InChI Key: JYAKKXFTVHTWEU-UHFFFAOYSA-N
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Description

N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a propan-2-yl group attached to the phenyl ring, which is further connected to the pyrazole ring through an amine linkage. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine typically involves the reaction of 3-(Propan-2-yl)phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up by using larger reaction vessels and continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran under controlled conditions.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives with different functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.

    Biology: Investigated for its role as an enzyme inhibitor and its potential to modulate biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the type of disease being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of the propan-2-yl group and the pyrazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(3-propan-2-ylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9(2)10-4-3-5-11(6-10)15-12-7-13-14-8-12/h3-9,15H,1-2H3,(H,13,14)

InChI Key

JYAKKXFTVHTWEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC2=CNN=C2

Origin of Product

United States

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